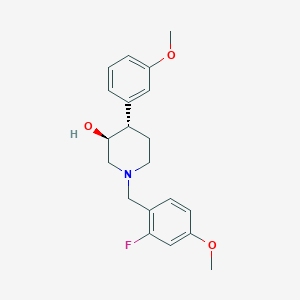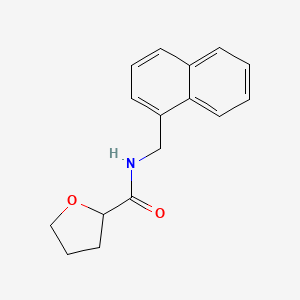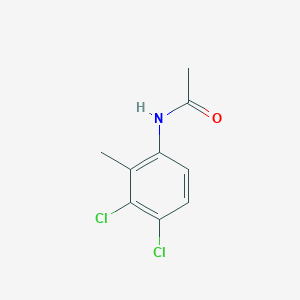![molecular formula C19H18N4O2 B4425548 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4425548.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone
Descripción general
Descripción
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone, also known as PP2A inhibitor, is a chemical compound used in scientific research for its potential therapeutic effects. PP2A is a serine/threonine phosphatase enzyme that plays a crucial role in regulating cellular processes such as cell division, differentiation, and apoptosis. The inhibition of PP2A has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mecanismo De Acción
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor works by inhibiting the activity of this compound enzyme, which leads to the dysregulation of cellular processes such as cell division, differentiation, and apoptosis. This dysregulation can induce cell death in cancer cells and protect against neurotoxicity in neurodegenerative disorders. This compound inhibition has also been shown to inhibit viral replication in viral infections.
Biochemical and physiological effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibition induces cell death and sensitizes them to chemotherapy. In neurodegenerative disorders, this compound inhibition protects against neurotoxicity and improves cognitive function. This compound inhibition has also been shown to inhibit viral replication in viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor in lab experiments include its potential therapeutic effects in various diseases and its ability to inhibit this compound enzyme activity. However, the limitations of using this compound inhibitor in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
1. Further research is needed to fully understand the mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor.
2. Clinical trials are needed to determine the safety and efficacy of this compound inhibitor in humans.
3. Combination therapies with this compound inhibitor and other drugs need to be explored for their potential synergistic effects.
4. The development of more potent and selective this compound inhibitors is needed for improved therapeutic efficacy.
Aplicaciones Científicas De Investigación
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound inhibition has been shown to induce cell death in cancer cells and sensitize them to chemotherapy. In neurodegenerative disorders, this compound inhibition has been shown to protect against neurotoxicity and improve cognitive function. This compound inhibition has also been studied for its potential antiviral effects in viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-16-9-5-4-8-15(16)17(20-21-18)19(25)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCACSIBMGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)


![1-(4-ethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4425511.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425516.png)

![N-(tert-butyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4425531.png)


![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)

![3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4425557.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4425561.png)
![1-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)azetidin-3-amine](/img/structure/B4425564.png)